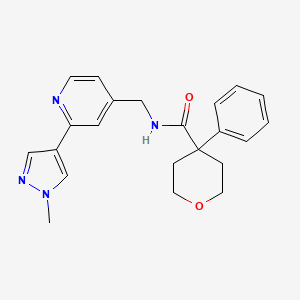
2-Benzyloxy-6-bromotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-6-bromotoluene is a chemical compound with the linear formula C14H13BrO . It is related to bromotoluenes, which are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .
Synthesis Analysis
2-Benzyloxy-1-methylpyridinium triflate, a neutral organic salt, has been identified as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This reagent can be used to synthesize compounds like 2-Benzyloxy-6-bromotoluene .Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-6-bromotoluene is represented by the linear formula C14H13BrO .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can be used with organoboron reagents, such as 2-Benzyloxy-6-bromotoluene, to form new compounds .Aplicaciones Científicas De Investigación
Phase Transfer Catalysis (PTC) Reactions
2-Benzyloxy-6-bromotoluene has been studied in PTC reactions. In one study, researchers successfully synthesized sodium 4-benzyloxybenzyloxidetoluene by reacting benzylalcohol (ArCH₂OH) with sodium hydroxide (NaOH) under microwave irradiation. The chemical kinetics of this reaction were explored, considering factors such as catalyst amount, sodium hydroxide concentration, and temperature .
Benzyl Ether and Ester Synthesis
2-Benzyloxy-6-bromotoluene can serve as a precursor for benzyl ethers and esters. Researchers have used 2-benzyloxy-1-methylpyridinium triflate (derived from N-methylation of 2-benzyloxypyridine) as a mild and effective reagent for synthesizing these compounds. Its unique properties make it a valuable tool in organic synthesis .
Mecanismo De Acción
Target of Action
The primary target of 2-Benzyloxy-6-bromotoluene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-Benzyloxy-6-bromotoluene involves a nucleophilic substitution reaction . As shown in the reaction mechanism, benzyl alcohol first reacts with sodium hydroxide to yield sodium benzyloxide . Then, sodium benzyloxide reacts with the compound to form an active species .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The chemical kinetics of the reaction depends on the amount of catalyst, amount of sodium hydroxide, effect of phase-transfer catalysts, volume of benzyl alcohol, and temperature on the transformation of the reaction .
Result of Action
The result of the action of 2-Benzyloxy-6-bromotoluene is the successful synthesis of sodium 4-benzyloxybenzyloxide . This compound is formed by reacting the compound with sodium hydroxide and a phase transfer catalyst system under microwave irradiation .
Action Environment
The action environment of 2-Benzyloxy-6-bromotoluene involves the use of a phase transfer catalyst system and microwave irradiation . The major advantages of the phase transfer catalysis technique for preparing ethers are higher reaction rate, low energy requirement, selectivity, and hydrophilic conditions . The reaction is more common under microwave irradiation rather than conventional temperatures .
Propiedades
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACXRVHVRUBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-bromotoluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)
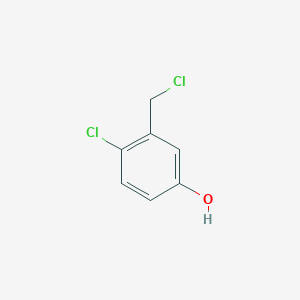
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)
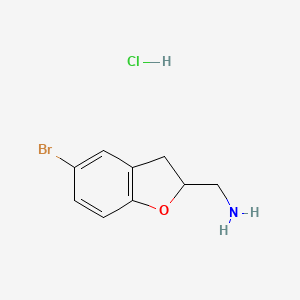
![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)
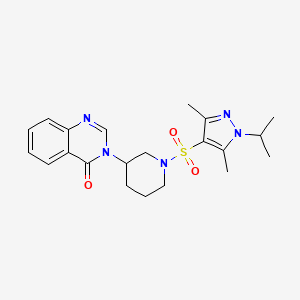
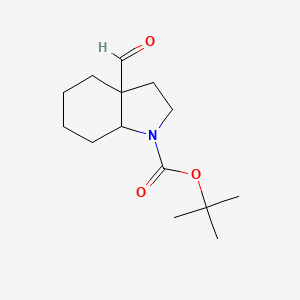
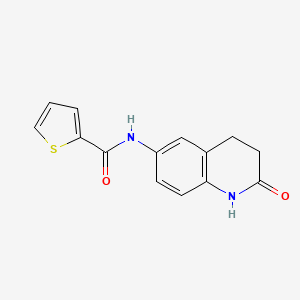
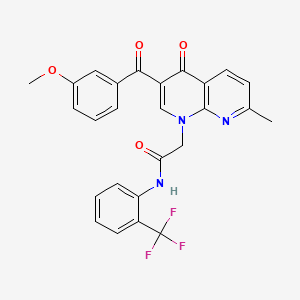
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)


![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)
